molecular formula C5H10N2O2 B1219387 Butanamide, N-(aminocarbonyl)- CAS No. 23549-53-3

Butanamide, N-(aminocarbonyl)-

Cat. No. B1219387
CAS RN: 23549-53-3
M. Wt: 130.15 g/mol
InChI Key: ZTMFJNLOLCXQPZ-UHFFFAOYSA-N
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Description

“Butanamide, N-(aminocarbonyl)-” is also known as Butyramide . It is a simple amide derived from butanoic acid . The amide functional group in Butanamide has a nitrogen atom attached to a carbonyl carbon atom .


Molecular Structure Analysis

The molecular formula of Butanamide is C4H9NO . It has a nitrogen atom bonded to a carbonyl carbon atom . The molecular weight is 87.1204 .


Chemical Reactions Analysis

Amides, including Butanamide, can undergo hydrolysis to produce an organic acid and ammonia . For instance, Butanamide yields butanoic acid and ammonia during hydrolysis .


Physical And Chemical Properties Analysis

Butanamide is a solid at room temperature . It has high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . The solubility of Butanamide in water is due to its ability to engage in hydrogen bonding .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Butanamide, N-(aminocarbonyl)-, specifically 3-oxo-N-(pyridin-2-yl)butanamide, is used in the synthesis of various heterocyclic compounds. These compounds are generated using methods like the reaction of diketene with aromatic primary amine and reaction with 2-aminopyridine. These processes are significant in producing precursors for heterocyclic compounds, which are vital in numerous chemical and pharmaceutical applications (Fadda, Abdel‐Galil, & Elattar, 2015).

Role in Heterocyclic Synthesis and Derivative Production

The compound plays a crucial role in the synthesis of dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives. These derivatives are important in various fields, including materials science and drug development. Their synthesis is confirmed through elementary analysis, MS, IR, and 1H NMR spectra (Hafiz, Ramiz, & Sarhan, 2011).

Dipeptidyl Peptidase IV Inhibition

Specific derivatives of Butanamide, N-(aminocarbonyl)-, such as 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, have been synthesized and evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors. These inhibitors have potential applications in the treatment of type 2 diabetes, showcasing the compound's significance in medical research (Nitta et al., 2008).

Synthesis and Biological Properties Analysis

The synthesis of basic N-(5-aryl-1,3,4-oxadiazol-2-yl)butanamides has been conducted for the analysis of their biological properties. The process involves treating 2-amino-5-aryl-1,3,4-oxadiazoles with chloropropanoyl chloride or chlorobutanoyl chloride. These compounds have shown considerable local anesthetic activity, indicating their potential in medical applications (Saxena, Singh, Agarwal, & Mehra, 1984).

Antimicrobial and Anticancer Applications

N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide has been synthesized and characterized for various biological activities. This compound demonstrates significant antimicrobial activity and potential anticancer properties against lung carcinoma, indicating its usefulness in therapeutic applications (Sirajuddin, Ali, Zaib, Iqbal, Tahir, & Hadda, 2015).

Catalytic Synthesis and Environmental Applications

Butanamide, N-(aminocarbonyl)-, derivatives are also used in catalytic synthesis, such as in the electrocatalytic synthesis of hydrogen peroxide. This application is crucial in developing sustainable and safe methods for hydrogen peroxide production, demonstrating the compound's role in green chemistry and environmental applications (Fellinger, Hasché, Strasser, & Antonietti, 2012).

Safety And Hazards

Butanamide is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to use it only in well-ventilated areas and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

N-carbamoylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-2-3-4(8)7-5(6)9/h2-3H2,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMFJNLOLCXQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946312
Record name N-[Hydroxy(imino)methyl]butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanamide, N-(aminocarbonyl)-

CAS RN

23549-53-3
Record name N-Butyryl-N-butylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023549533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(imino)methyl]butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Guan, T Liu, Q Li, D Wang, Y Zhang - Foods, 2022 - mdpi.com
In order to screen for a proper baking condition to improve flavor, in this experiment, we analyzed the effect of baking on the flavor of defatted tiger nut flour by electronic tongue (E-…
Number of citations: 13 www.mdpi.com
J Crognale, SM O'Dell, TA Donovan - 2019 - core.ac.uk
The origin of the batch-to-batch inconsistency in flavor of Purgatory Beer Company’s Fiero Coconut Rum porter was investigated by extracting organic compounds from desirable and …
Number of citations: 3 core.ac.uk

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